1-Ethyl-3-piperidin-4-ylbenzimidazol-2-one
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Overview
Description
1-Ethyl-3-piperidin-4-ylbenzimidazol-2-one is a heterocyclic compound that contains both a benzimidazolinone and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-piperidin-4-ylbenzimidazol-2-one typically involves the reaction of 3-ethyl-2-oxo-1-benzimidazoline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-piperidin-4-ylbenzimidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Ethyl-3-piperidin-4-ylbenzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-piperidin-4-ylbenzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazolinone derivatives and piperidine-containing molecules. Examples include:
- 3-Ethyl-2-oxo-1-benzimidazoline
- 4-(2-Oxo-1-benzimidazolinyl)piperidine
- Piperidine derivatives with various substituents
Uniqueness
1-Ethyl-3-piperidin-4-ylbenzimidazol-2-one is unique due to its specific combination of the benzimidazolinone and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-ethyl-3-piperidin-4-ylbenzimidazol-2-one |
InChI |
InChI=1S/C14H19N3O/c1-2-16-12-5-3-4-6-13(12)17(14(16)18)11-7-9-15-10-8-11/h3-6,11,15H,2,7-10H2,1H3 |
InChI Key |
DUHJTBXBKZJJGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCNCC3 |
Origin of Product |
United States |
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